molecular formula C12H11BrN2S B1517686 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol CAS No. 1105189-77-2

1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

Cat. No. B1517686
CAS RN: 1105189-77-2
M. Wt: 295.2 g/mol
InChI Key: QBTQKJANMPUOCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol” is not well-documented in the literature .


Chemical Reactions Analysis

There is limited information on the chemical reactions involving "1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol" .

Scientific Research Applications

Medicine: Antihistamic and Central Nervous System Agents

This compound shows promise in the medical field due to its structural similarity to carbostyril derivatives, which are known for their antihistamic and central nervous system controlling actions . These properties suggest potential use as antihistamic agents, which could help in the treatment of allergic reactions by blocking histamine receptors in the body. Additionally, the central nervous system controlling action indicates possible applications in neurological disorders, where modulation of neurotransmitter activity is required.

Material Science: Synthesis of Advanced Materials

The imidazole group present in the compound is of significant interest in material science. Imidazoles are known for their coordination properties, which can be utilized in creating advanced materials such as polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and as sensors.

Chemical Synthesis: Building Blocks for Complex Molecules

The compound’s unique structure makes it a valuable building block in chemical synthesis. Its reactive sites, such as the thiol and imidazole groups, allow for various chemical modifications, making it a versatile precursor for synthesizing more complex molecules with specific desired properties for pharmaceuticals, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of “1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol” is not well-documented in the literature .

Safety and Hazards

There is limited information on the safety and hazards associated with "1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol" .

Future Directions

The future directions for research on “1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol” are not well-documented in the literature .

properties

IUPAC Name

4-(4-bromophenyl)-3-prop-2-enyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTQKJANMPUOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156896
Record name 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

CAS RN

1105189-77-2
Record name 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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